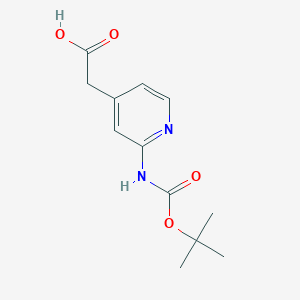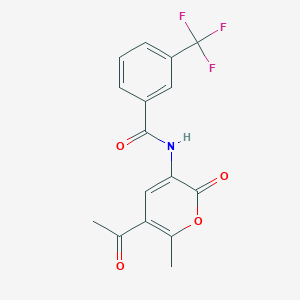![molecular formula C23H22N2O5S B2488557 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide CAS No. 476368-93-1](/img/structure/B2488557.png)
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with basic substrates to achieve the desired complex structure. For example, the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides involves condensing thiophene-2-carboxamide with different reagents through a series of reactions to introduce various functional groups (Talupur, Satheesh, & Chandrasekhar, 2021). This process exemplifies the complexity and precision required in synthesizing compounds with specific structural features.
Molecular Structure Analysis
The molecular structure of compounds in this category has been elucidated using various spectroscopic methods, including IR, NMR (1H and 13C), Mass, and elemental analysis. For instance, the structure of similar thiophene derivatives has been characterized, revealing detailed molecular frameworks and confirming the successful incorporation of functional groups critical for the compound's biological activity and chemical properties (Kumara, Kumar, Naveen, Ajay Kumar, & Lokanath, 2018).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, facilitating their interaction with biological targets or altering their chemical stability and reactivity. For example, the modification of thiophene derivatives to enhance histone deacetylase inhibitory activity showcases the chemical versatility of these compounds (Jiao, Fang, Wang, Guan, Yuan, & Xu, 2009). Such modifications can significantly impact the compound's pharmacological profile and application potential.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, play a crucial role in the compound's application. X-ray crystallography has provided insights into the crystal and molecular structure, confirming the compound's conformation and stability (Kumara et al., 2018). These properties are essential for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for modifications, are critical for designing compounds with desired biological activities. The synthesis and modification routes highlight the compound's chemical versatility, allowing for the targeted adjustment of its properties to meet specific application needs (Talupur et al., 2021).
Mecanismo De Acción
Target of Action
It has been synthesized and evaluated for its antitumor activities against hela, a549, and mcf-7 cell lines . These cell lines are commonly used in cancer research, suggesting that the compound may target proteins or pathways involved in cancer progression.
Mode of Action
It has been shown to have potent growth inhibition properties with ic50 values generally below 5 μm against the three human cancer cell lines . This suggests that the compound may interact with its targets to inhibit cell growth and proliferation.
Biochemical Pathways
The compound has been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in the hela cell line . This suggests that it may affect pathways involved in cell cycle regulation and apoptosis.
Result of Action
The compound has been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line . This suggests that the compound’s action results in the inhibition of cell growth and induction of cell death.
Direcciones Futuras
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanoylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-14-19(12-15-7-8-17-18(11-15)30-13-29-17)31-23(21(14)22(24)27)25-20(26)9-10-28-16-5-3-2-4-6-16/h2-8,11H,9-10,12-13H2,1H3,(H2,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLFBJGVMSSEFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCOC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488478.png)

![3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488480.png)
![tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate](/img/structure/B2488481.png)

![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2488484.png)
![3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2488488.png)
![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine](/img/structure/B2488489.png)
![1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2488490.png)
![6-(Iodomethyl)hexahydrofuro[3,4-b]furan](/img/structure/B2488491.png)

![ethyl 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperazine-1-carboxylate](/img/structure/B2488493.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2488495.png)